molecular formula C16H13FN2O5S B2759589 4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride CAS No. 1607324-33-3

4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride

Cat. No.: B2759589
CAS No.: 1607324-33-3
M. Wt: 364.35
InChI Key: IZRHCSQNYGETNX-UHFFFAOYSA-N
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Description

4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride is a complex organic compound known for its versatile applications in scientific research. This compound features a benzoxazole ring, a sulfonyl fluoride group, and an amide linkage, which contribute to its unique chemical properties and reactivity. It is utilized in various fields, including drug discovery, polymer synthesis, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Attachment of the Propanoyl Group: The benzoxazole derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-substituted benzoxazole.

    Formation of the Amide Linkage: The propanoyl-substituted benzoxazole is coupled with 4-aminobenzenesulfonyl fluoride using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: The amide and sulfonyl fluoride groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the amide and sulfonyl fluoride groups.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: Products include the corresponding carboxylic acids and sulfonic acids.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the benzoxazole ring.

Scientific Research Applications

4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent for introducing sulfonyl fluoride groups.

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of polymers and advanced materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonamide: Contains a sulfonamide group instead of fluoride.

    4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonic acid: Features a sulfonic acid group instead of fluoride.

Uniqueness

The presence of the sulfonyl fluoride group in 4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride makes it particularly reactive towards nucleophiles, distinguishing it from similar compounds with different sulfonyl groups. This reactivity is leveraged in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O5S/c17-25(22,23)12-7-5-11(6-8-12)18-15(20)9-10-19-13-3-1-2-4-14(13)24-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRHCSQNYGETNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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